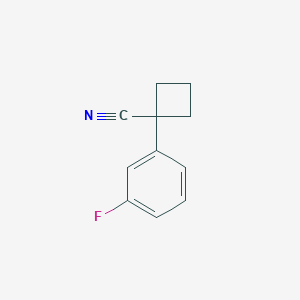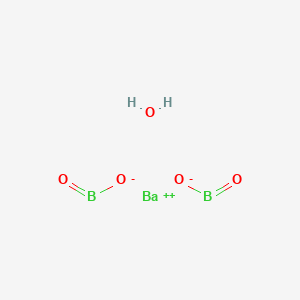
Barium metaborate monohydrate
Overview
Description
Barium metaborate monohydrate is an inorganic compound with the chemical formula Ba(BO₂)₂·H₂O. It is a white, crystalline powder that is highly insoluble in water and is known for its compatibility with basic pH environments. This compound is widely used in various industrial applications due to its unique properties, including its role as a multifunctional pigment in coatings and its use in corrosion inhibition .
Mechanism of Action
Target of Action
Barium metaborate monohydrate is primarily used as a microbiocide/microbiostat in the manufacturing process of paints, paper/paper products, industrial adhesives, and coatings . It is also used as a corrosion inhibitor, flame retardant, and metal stabilizer . The primary targets of this compound are therefore the microorganisms that could potentially degrade these products, as well as the chemical processes involved in corrosion, combustion, and metal oxidation .
Mode of Action
It is known to interact with its targets (microorganisms and chemical processes) in a way that inhibits their growth or progression . For example, as a microbiocide/microbiostat, it likely disrupts essential biological processes in microorganisms, leading to their death or growth inhibition .
Biochemical Pathways
Given its uses, it can be inferred that it interferes with the metabolic pathways of microorganisms and the chemical reactions involved in corrosion, combustion, and metal oxidation .
Pharmacokinetics
Its impact on bioavailability would be relevant in the context of its effectiveness as a microbiocide/microbiostat and its other industrial uses .
Result of Action
The result of the action of this compound is the effective preservation of paints, paper/paper products, industrial adhesives, and coatings by preventing microbial degradation . Additionally, it helps prevent corrosion, acts as a flame retardant, and stabilizes metals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effectiveness as a microbiocide/microbiostat may be affected by the presence of other substances, pH levels, and temperature . Furthermore, its stability and efficacy as a corrosion inhibitor, flame retardant, and metal stabilizer may also be influenced by environmental conditions such as humidity, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium metaborate monohydrate can be synthesized through several methods, including:
Precipitation from Aqueous Solutions: This involves the precipitation of crystal hydrates from aqueous solutions followed by dehydration.
Hydrolysis of Alkoxides: This method involves the hydrolysis of barium alkoxides to form barium metaborate.
Anhydrous Solid-Phase Syntheses: This method involves the reaction of barium oxide with boric acid at high temperatures.
Melt-Solution Syntheses: This method involves the melting of barium oxide and boric acid together to form barium metaborate.
Industrial Production Methods: In industrial settings, this compound is typically produced using the precipitation method due to its efficiency and cost-effectiveness. The process involves dissolving barium chloride and sodium metaborate in water, followed by the addition of a precipitating agent to form this compound. The precipitate is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Barium metaborate monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form barium borate.
Reduction: It can be reduced to form barium oxide and boron oxide.
Substitution: It can undergo substitution reactions with other metal ions to form different metaborates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas and carbon monoxide.
Substitution: Common reagents include metal chlorides and sulfates.
Major Products Formed:
Oxidation: Barium borate.
Reduction: Barium oxide and boron oxide.
Substitution: Various metal metaborates.
Scientific Research Applications
Barium metaborate monohydrate has a wide range of scientific research applications, including:
Biology: It is used in the study of enzyme inhibition and as a component in certain biological assays.
Medicine: It is used in the development of new pharmaceuticals and as a radiopaque agent in medical imaging.
Industry: It is used as a corrosion inhibitor, flame retardant, and pigment in coatings and paints
Comparison with Similar Compounds
Barium metaborate monohydrate can be compared with other similar compounds, such as:
Barium borate: Similar in composition but lacks the water molecule present in this compound.
Calcium metaborate: Similar in structure but contains calcium instead of barium.
Sodium metaborate: Similar in structure but contains sodium instead of barium
Uniqueness: this compound is unique due to its high insolubility in water, compatibility with basic pH environments, and multifunctional properties, making it suitable for a wide range of applications .
Properties
IUPAC Name |
barium(2+);oxido(oxo)borane;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BO2.Ba.H2O/c2*2-1-3;;/h;;;1H2/q2*-1;+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOXZJCHHKIXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].B(=O)[O-].O.[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2BaH2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631164 | |
| Record name | barium(2+);oxido(oxo)borane;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26124-86-7 | |
| Record name | barium(2+);oxido(oxo)borane;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARIUM METABORATE MONOHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


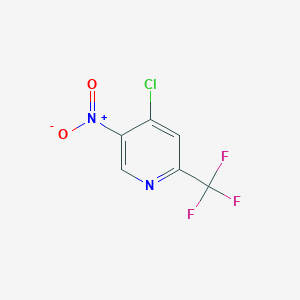
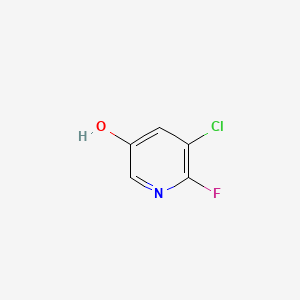

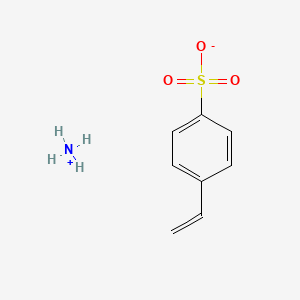
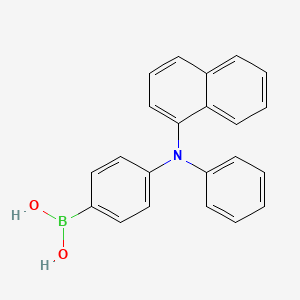
![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)
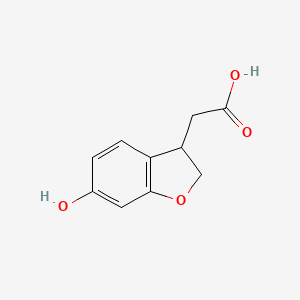
![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)
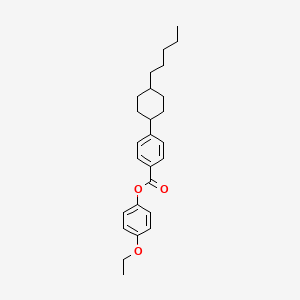

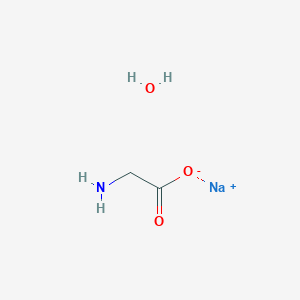
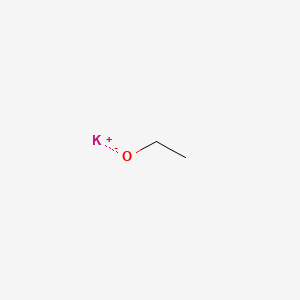
![4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide](/img/structure/B1592677.png)
